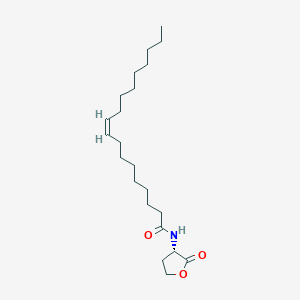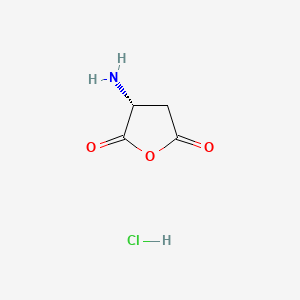
N-Formyl Maraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Maraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Maraviroc works by blocking the CCR5 receptor, which is essential for the entry of HIV into human cells. This compound retains the core structure of Maraviroc but includes a formyl group, which may influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Maraviroc typically involves the formylation of Maraviroc. One common method is the reaction of Maraviroc with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the efficiency and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and facilitate easy purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formyl Maraviroc has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the interactions between chemokine receptors and their ligands.
Medicine: Research is ongoing to explore its potential as an antiviral agent beyond HIV treatment.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
N-Formyl Maraviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus into the host cell. The formyl group may enhance the binding affinity or alter the pharmacokinetic properties of the compound, potentially leading to improved efficacy .
Comparación Con Compuestos Similares
Maraviroc: The parent compound, primarily used in HIV treatment.
Diazabicyclo analogues of Maraviroc: These analogues have modifications in the azabicyclooctane moiety and show varying degrees of antiviral activity.
Uniqueness: N-Formyl Maraviroc is unique due to the presence of the formyl group, which can influence its chemical reactivity and biological activity. This modification may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .
Propiedades
Número CAS |
1346597-44-1 |
|---|---|
Fórmula molecular |
C30H41F2N5O2 |
Peso molecular |
541.688 |
Nombre IUPAC |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |
Clave InChI |
VOAHTIZOTHESLT-GVHAAITQSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Sinónimos |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)




![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)


